molecular formula C10H18F2SSi2 B1417926 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene CAS No. 347838-12-4

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene

Cat. No.: B1417926
CAS No.: 347838-12-4
M. Wt: 264.48 g/mol
InChI Key: BIIDYHMAKPKADL-UHFFFAOYSA-N
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Description

3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene: is a chemical compound with the molecular formula C10H18F2SSi2 . It is a colorless to brown clear liquid at room temperature and is known for its unique properties due to the presence of both fluorine and trimethylsilyl groups . This compound is used in various scientific research applications, particularly in the fields of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene typically involves the reaction of 3,4-difluorothiophene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorine and silyl groups on biological systems. It is also investigated for its potential use in drug development due to its ability to modify the pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its unique properties make it valuable in the development of materials with specific electronic and mechanical characteristics .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The trimethylsilyl groups can increase the compound’s lipophilicity, allowing it to penetrate biological membranes more easily .

Comparison with Similar Compounds

Uniqueness: 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is unique due to the combination of fluorine and trimethylsilyl groups on a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications .

Properties

IUPAC Name

(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIDYHMAKPKADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659808
Record name (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347838-12-4
Record name (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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